2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid
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Overview
Description
2,4-Dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O4 and a molecular weight of 198.18 g/mol . This compound is characterized by its unique spiro structure, which includes a diazaspiro ring system. It is commonly used in various chemical and pharmaceutical applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid typically involves the reaction of hydantoin derivatives with appropriate reagents under controlled conditions. One efficient method involves the cyclization of hydantoin with a suitable carboxylic acid derivative . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced technologies and equipment ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
2,4-Dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazaspiro[4.4]nonane-6-carboxylic acid: Similar in structure but lacks the dioxo groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains an additional nitrogen atom in the ring system.
Hydantoin derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2,4-Dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylic acid is unique due to its specific spiro structure and the presence of both dioxo and carboxylic acid functional groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
7153-58-4 |
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Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,4-dioxo-1,3-diazaspiro[4.4]nonane-9-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c11-5(12)4-2-1-3-8(4)6(13)9-7(14)10-8/h4H,1-3H2,(H,11,12)(H2,9,10,13,14) |
InChI Key |
WACOSHVKEJALEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)C(=O)NC(=O)N2)C(=O)O |
Purity |
93 |
Origin of Product |
United States |
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